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molecular formula C11H23NO2 B1527859 tert-Butyl 2-(aminomethyl)-2-ethylbutanoate CAS No. 150596-32-0

tert-Butyl 2-(aminomethyl)-2-ethylbutanoate

Cat. No. B1527859
M. Wt: 201.31 g/mol
InChI Key: VMCLIKGCSSRTJK-UHFFFAOYSA-N
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Patent
US05620998

Procedure details

29.21 g of 2-cyano-2-ethylbutyric acid tert-butyl ester, dissolved in 300 ml of ethanol, which contains 4% ammonia, are hydrogenated under normal pressure at 40° in the presence of 6 g of Raney nickel. After separating off from the catalyst, the batch is concentrated by evaporation in vacuo and the liquid that remains is distilled in vacuo to yield 2-aminomethyl-2-ethylbutyric acid tert-butyl ester, boiling point 65° at 0.6 mbar.
Quantity
29.21 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:14])[C:7]([C:12]#[N:13])([CH2:10][CH3:11])[CH2:8][CH3:9])([CH3:4])([CH3:3])[CH3:2].N>C(O)C.[Ni]>[C:1]([O:5][C:6](=[O:14])[C:7]([CH2:12][NH2:13])([CH2:10][CH3:11])[CH2:8][CH3:9])([CH3:2])([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
29.21 g
Type
reactant
Smiles
C(C)(C)(C)OC(C(CC)(CC)C#N)=O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
6 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After separating off from the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
the batch is concentrated by evaporation in vacuo
DISTILLATION
Type
DISTILLATION
Details
the liquid that remains is distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(C(CC)(CC)CN)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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